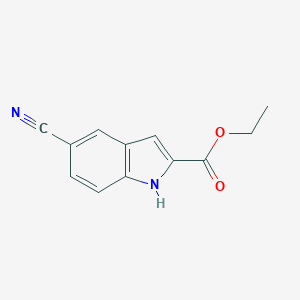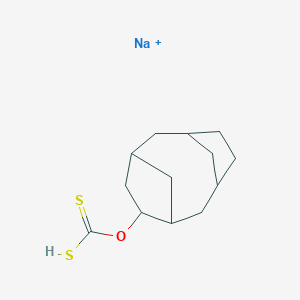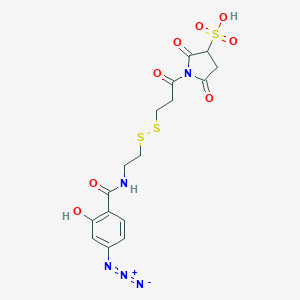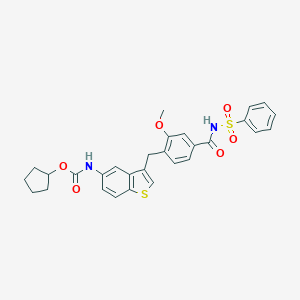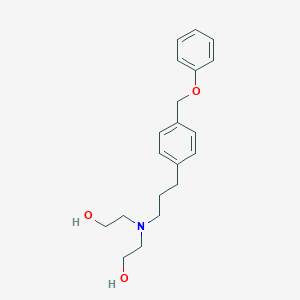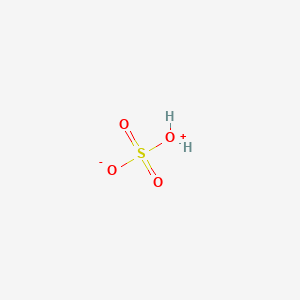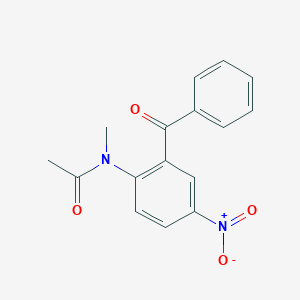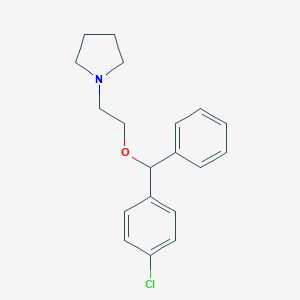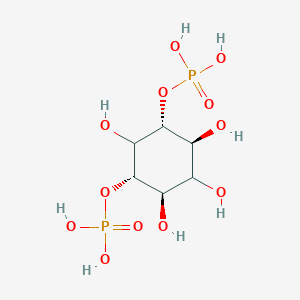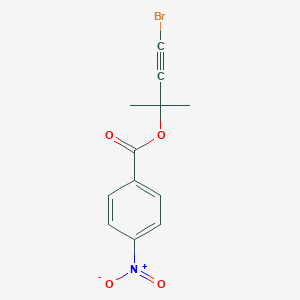
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester, also known as NBOMe-Br, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogen and has been found to have a high affinity for the 5-HT2A receptor. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mécanisme D'action
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is known to play a key role in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester leads to an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester are similar to those of other hallucinogens such as LSD and psilocybin. The compound is known to cause alterations in perception, mood, and thought processes. Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has also been found to increase heart rate and blood pressure, which can lead to adverse cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester in lab experiments include its potential for causing adverse cardiovascular effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. One area of interest is the development of new compounds that have a higher affinity for the 5-HT2A receptor and are less likely to cause adverse cardiovascular effects. Another area of interest is the study of the long-term effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester on the brain and its potential for causing neurotoxicity. Additionally, research is needed to better understand the mechanism of action of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester and its potential for therapeutic applications in the treatment of mood disorders.
In conclusion, Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is a potent hallucinogen that has been extensively studied in scientific research. The compound has a high affinity for the 5-HT2A receptor and has been found to cause alterations in perception, mood, and thought processes. While Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has several advantages for use in lab experiments, its potential for causing adverse cardiovascular effects limits its use in certain experiments. Future research on Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is needed to better understand its mechanism of action and its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester involves the reaction of p-nitrobenzaldehyde with 4-bromo-2-methyl-3-butyn-2-ol in the presence of a reducing agent such as sodium borohydride. The resulting product is then esterified with benzoic acid to yield Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. The synthesis of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has been used extensively in scientific research to study the 5-HT2A receptor and its role in the brain. The compound has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. Research has shown that Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has a higher affinity for the 5-HT2A receptor than other hallucinogens such as LSD and psilocybin.
Propriétés
Numéro CAS |
100123-29-3 |
|---|---|
Nom du produit |
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester |
Formule moléculaire |
C12H10BrNO4 |
Poids moléculaire |
312.12 g/mol |
Nom IUPAC |
(4-bromo-2-methylbut-3-yn-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-12(2,7-8-13)18-11(15)9-3-5-10(6-4-9)14(16)17/h3-6H,1-2H3 |
Clé InChI |
JZCXNZAGQVUQKK-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CBr)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C#CBr)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
100123-29-3 |
Synonymes |
(4-bromo-2-methyl-but-3-yn-2-yl) 4-nitrobenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

